molecular formula C12H16INO2 B3752402 butyl (4-iodo-2-methylphenyl)carbamate

butyl (4-iodo-2-methylphenyl)carbamate

Cat. No.: B3752402
M. Wt: 333.16 g/mol
InChI Key: IXHWVOVCOZDOIH-UHFFFAOYSA-N
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Description

Butyl (4-iodo-2-methylphenyl)carbamate is an organic compound with the molecular formula C12H16INO2 It is a derivative of carbamate, featuring an iodine atom attached to a phenyl ring, which is further substituted with a butyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (4-iodo-2-methylphenyl)carbamate typically involves the reaction of 4-iodo-2-methylphenol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process involves the following steps:

    Preparation of 4-iodo-2-methylphenol: This can be achieved through the iodination of 2-methylphenol using iodine and an oxidizing agent.

    Reaction with Butyl Isocyanate: The 4-iodo-2-methylphenol is then reacted with butyl isocyanate in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (4-iodo-2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl carbamates can be formed.

    Oxidation Products: Oxidation can lead to the formation of phenolic derivatives.

    Reduction Products: Reduction can yield amine derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of butylamine and 4-iodo-2-methylphenol.

Scientific Research Applications

Butyl (4-iodo-2-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of butyl (4-iodo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Iodopropynyl butylcarbamate: Another carbamate derivative with similar applications in antifungal and antimicrobial research.

    Butyl carbamate: Lacks the iodine and methyl groups, resulting in different chemical properties and reactivity.

    4-Iodo-2-methylphenyl isocyanate: Shares the phenyl and iodine moieties but differs in functional groups.

Uniqueness

Butyl (4-iodo-2-methylphenyl)carbamate is unique due to the presence of both iodine and carbamate functionalities, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

butyl N-(4-iodo-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-3-4-7-16-12(15)14-11-6-5-10(13)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHWVOVCOZDOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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